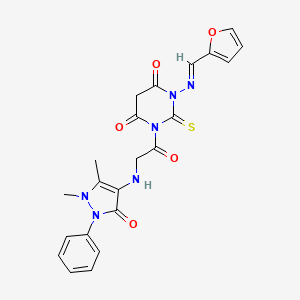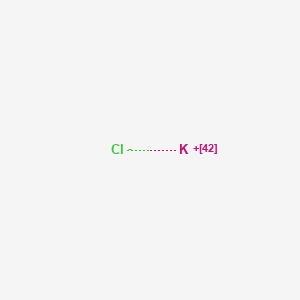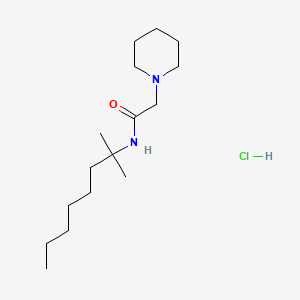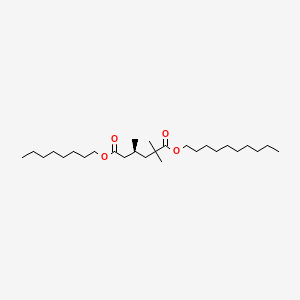
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester is a chemical compound known for its unique structural properties and applications. It is an ester derivative of hexanedioic acid, which is commonly known as adipic acid. The compound is characterized by the presence of two ester groups attached to a hexanedioic acid backbone, with decyl and octyl groups as substituents. This compound is used in various industrial applications due to its stability and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester typically involves the esterification of 2,2,4-trimethylhexanedioic acid with decanol and octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2,2,4-Trimethylhexanedioic acid+Decanol+OctanolAcid CatalystHexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are continuously fed into a reactor where they undergo esterification in the presence of an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding alcohols and 2,2,4-trimethylhexanedioic acid in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 2,2,4-Trimethylhexanedioic acid, decanol, and octanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester has several scientific research applications, including:
Polymer Chemistry: Used as a plasticizer in the production of polymers to enhance flexibility and durability.
Biological Studies: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industrial Applications: Employed as a lubricant and additive in various industrial formulations to improve performance and longevity.
Mécanisme D'action
The mechanism of action of hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester involves its interaction with molecular targets through its ester functional groups. These interactions can influence the physical properties of materials, such as increasing flexibility in polymers or enhancing the solubility of drugs in pharmaceutical formulations. The ester groups can also undergo hydrolysis in biological systems, releasing the parent acid and alcohols, which can then participate in further biochemical pathways.
Comparaison Avec Des Composés Similaires
Hexanedioic acid, 2,2,4-trimethyl-, 1-decyl 6-octyl ester can be compared with other similar compounds such as:
Hexanedioic acid, dioctyl ester: Similar in structure but with two octyl groups instead of decyl and octyl groups.
Hexanedioic acid, diethyl ester: Contains two ethyl groups, making it less hydrophobic compared to the decyl and octyl ester.
Hexanedioic acid, dibutyl ester: Contains two butyl groups, offering different solubility and plasticizing properties.
The uniqueness of this compound lies in its specific combination of decyl and octyl groups, which provide a balance of hydrophobicity and flexibility, making it suitable for specialized applications in polymer chemistry and industrial formulations.
Propriétés
Numéro CAS |
40520-10-3 |
|---|---|
Formule moléculaire |
C27H52O4 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
1-O-decyl 6-O-octyl (4S)-2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C27H52O4/c1-6-8-10-12-14-15-17-19-21-31-26(29)27(4,5)23-24(3)22-25(28)30-20-18-16-13-11-9-7-2/h24H,6-23H2,1-5H3/t24-/m1/s1 |
Clé InChI |
MEKBAMMAPISROV-XMMPIXPASA-N |
SMILES isomérique |
CCCCCCCCCCOC(=O)C(C)(C)C[C@H](C)CC(=O)OCCCCCCCC |
SMILES canonique |
CCCCCCCCCCOC(=O)C(C)(C)CC(C)CC(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


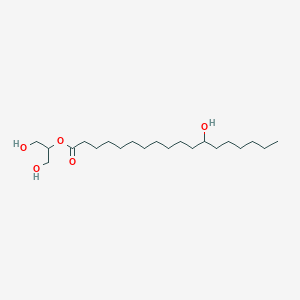
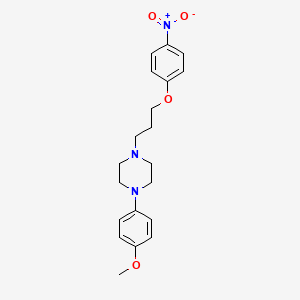
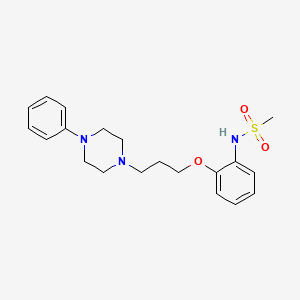

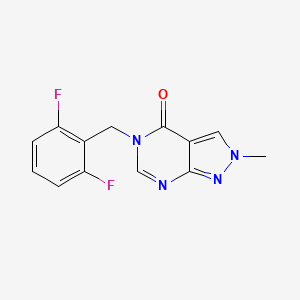
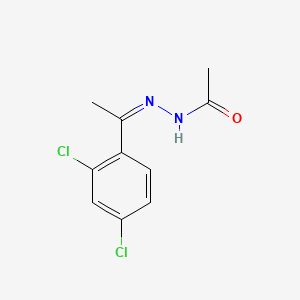
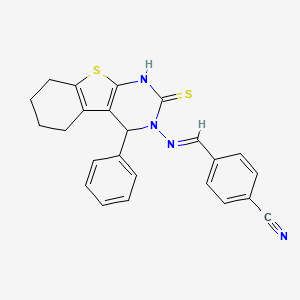
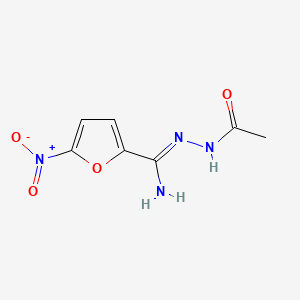
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)


